molecular formula C7H13Cl2N3 B2368703 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride CAS No. 2377033-97-9

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2368703
CAS No.: 2377033-97-9
M. Wt: 210.1
InChI Key: AQGNIGWFQZAIIU-TXQFBUHCSA-N
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Description

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH and a molecular weight of 210.11 g/mol . This compound is characterized by the presence of an imidazole ring attached to a cyclobutane ring, which is further connected to an amine group. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-3-5(4-6)7-9-1-2-10-7;;/h1-2,5-6H,3-4,8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGNIGWFQZAIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=NC=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230799-85-4
Record name 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of imidazole derivatives with cyclobutanone, followed by amination and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride can be compared with other imidazole-containing compounds, such as:

Biological Activity

3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H11N3·2ClH
  • Molecular Weight : 210.11 g/mol
  • CAS Number : 2230799-85-4

The compound features an imidazole ring fused with a cyclobutane structure, which contributes to its unique biological activities.

Target Interactions

Research indicates that this compound interacts with various biological targets, notably proteins involved in cellular processes. For instance, it has been shown to affect the p97 protein, which plays a crucial role in protein degradation and cellular regulation. Its mechanism is thought to be similar to other imidazole-based compounds, which often act as enzyme inhibitors or receptor modulators.

Biological Activity

The compound exhibits several biological activities, including:

  • Antimicrobial Activity : It has been investigated for its potential to inhibit bacterial growth.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit specific enzymes and receptors, leading to potential therapeutic effects. For example, it has shown promise in inhibiting certain kinases involved in cancer progression.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer cells.
  • Antimicrobial Properties :
    • Another investigation focused on its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound displayed notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMDA-MB-231 (breast)15
AnticancerA549 (lung)20
AntimicrobialStaphylococcus aureus30
AntimicrobialEscherichia coli25

Potential Therapeutic Uses

Given its biological activities, this compound is being explored for its potential therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial infections resistant to conventional antibiotics.

Future Research Directions

Further studies are warranted to explore the full spectrum of biological activities of this compound. Research should focus on:

  • Detailed mechanistic studies to elucidate its interactions at the molecular level.
  • In vivo studies to assess its efficacy and safety profile.
  • Development of derivatives with enhanced potency and selectivity.

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